Hexafluorocyclotriphosphazène

Vue d'ensemble

Description

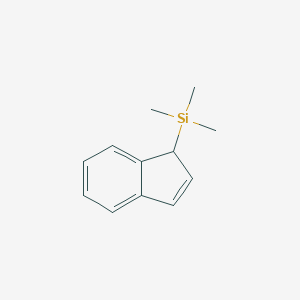

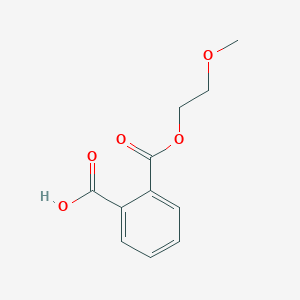

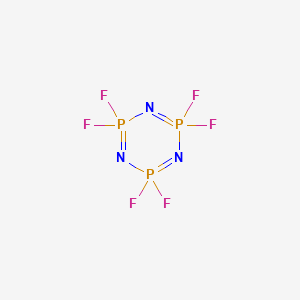

Hexafluorocyclotriphosphazene is an organophosphorus compound with the chemical formula F6N3P3. It is a highly stable compound known for its excellent heat resistance and chemical stability. This compound is commonly used as an additive in optical glasses, electrolytes, and as a flame retardant in textiles and polymers .

Applications De Recherche Scientifique

Hexafluorocyclotriphosphazene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate for the synthesis of other organophosphorus compounds and electronic materials.

Biology and Medicine: Its flame retardant properties make it useful in the development of safer materials for medical devices and equipment.

Industry: It is used as a flame retardant additive in lithium-ion batteries to enhance safety by reducing fire risks.

Mécanisme D'action

Target of Action

Hexafluorocyclotriphosphazene (HFPN) primarily targets the electrolyte in lithium-ion batteries (LIBs) . The electrolyte is a crucial component in LIBs, facilitating the movement of lithium ions between the cathode and anode during charging and discharging .

Mode of Action

HFPN acts as a flame retardant additive in the electrolyte of LIBs . It interacts with the electrolyte, reducing its flammability and thereby enhancing the safety of the batteries . A 20% addition of HFPN can render the electrolyte nonflammable .

Biochemical Pathways

It’s known that hfpn reduces the solubility of polysulfides and decreases the electrode interphase resistance . These changes can enhance the electrochemical properties of lithium sulfur batteries .

Pharmacokinetics

Its distribution within the electrolyte and its stability over time are crucial for its effectiveness as a flame retardant .

Result of Action

The addition of HFPN results in a safer electrolyte for LIBs . It reduces the peak heat release rate (pHRR) during electrolyte fire to a large extent, while also prolonging the combustion duration of electrolyte pool fire . This leads to a decrease in the fire risk during the treatment of the electrolyte .

Action Environment

The action of HFPN is influenced by environmental factors such as temperature and humidity . For instance, HFPN is sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 0-10°C . These conditions ensure the stability and efficacy of HFPN as a flame retardant .

Analyse Biochimique

Biochemical Properties

It is known that Hexafluorocyclotriphosphazene is used as an intermediate for organic materials, which can be used as a raw material for the synthesis of other components or electronic materials .

Cellular Effects

It is known that Hexafluorocyclotriphosphazene is a promising flame retardant to be applied in lithium-ion batteries (LIBs) to decrease the fire risk during the treatment of electrolyte .

Molecular Mechanism

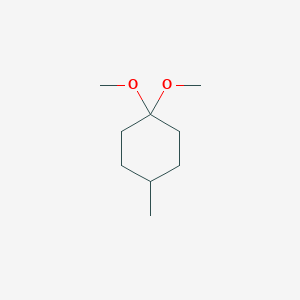

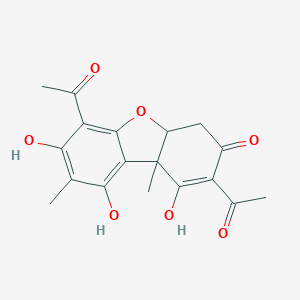

The molecular mechanism of Hexafluorocyclotriphosphazene involves a cyclic, unsaturated P3N3 backbone consisting of alternating phosphorus and nitrogen atoms .

Temporal Effects in Laboratory Settings

It is known that Hexafluorocyclotriphosphazene is a promising flame retardant to be applied in lithium-ion batteries (LIBs) to decrease the fire risk during the treatment of electrolyte .

Metabolic Pathways

It is known that Hexafluorocyclotriphosphazene is used as an intermediate for organic materials, which can be used as a raw material for the synthesis of other components or electronic materials .

Méthodes De Préparation

Hexafluorocyclotriphosphazene can be synthesized through various methods. One common synthetic route involves the reaction of hexachlorocyclotriphosphazene with potassium fluoride in the presence of an ionic liquid catalyst. The reaction is carried out in anhydrous acetonitrile at 30°C, yielding hexafluorocyclotriphosphazene with a high yield of 98.7% . Another method involves the use of anhydrous hydrogen fluoride as a fluorinating agent .

Analyse Des Réactions Chimiques

Hexafluorocyclotriphosphazene undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with various nucleophiles, leading to the substitution of fluorine atoms.

Oxidation and Reduction Reactions: Although less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Reagents such as potassium fluoride and anhydrous hydrogen fluoride are commonly used in its synthesis and reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Hexafluorocyclotriphosphazene is unique due to its high stability and excellent flame retardant properties. Similar compounds include:

Hexachlorocyclotriphosphazene: Another phosphazene compound with similar structural features but different chemical properties.

Hexafluorophosphazene: A related compound with a similar hexagonal P3N3 ring structure but different reactivity and applications.

Propriétés

IUPAC Name |

2,2,4,4,6,6-hexafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQPXAWBVGCNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6N3P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166013 | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.932 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-91-4 | |

| Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexafluoro-2,2,4,4,6,6,-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.